molecular formula C26H24N2O2S B299976 N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Cat. No. B299976
M. Wt: 428.5 g/mol
InChI Key: BCFOMMFBMTWORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP has a unique chemical structure that makes it an ideal candidate for studying various biological processes.

Mechanism of Action

N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide acts by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of monoamine oxidase (MAO) and tyrosine hydroxylase (TH). MAO is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. TH is an enzyme that is involved in the synthesis of dopamine. By inhibiting these enzymes, N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide leads to a decrease in the levels of dopamine and other neurotransmitters in the body.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects in the body. It has been shown to induce Parkinson's-like symptoms in animal models by selectively destroying dopaminergic neurons in the substantia nigra. N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has also been shown to induce oxidative stress and inflammation in various organs. Additionally, N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been shown to affect the levels of various neurotransmitters and hormones in the body.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has several advantages as a tool for scientific research. It has a unique chemical structure that makes it an ideal candidate for studying various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide also has several limitations. It is a highly toxic compound that requires strict safety protocols to handle. Additionally, its effects on the body are not well understood, and its use in human studies is limited.

Future Directions

There are several future directions for N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide research. One direction is to further investigate its effects on the body and its mechanisms of action. Another direction is to develop safer and more effective analogs of N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide that can be used in human studies. Additionally, N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide can be used to study the role of specific enzymes and proteins in various diseases, which can lead to the development of new treatments and therapies.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves the reaction of 2-methoxybenzoyl chloride with 2-aminothiophenol in the presence of triethylamine. The resulting intermediate is then reacted with 3-phenylpropanoyl chloride and 5-methyl-4-phenyl-1,3-thiazole-2-amine to form N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide. The synthesis of N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been extensively used in scientific research to study various biological processes. It is commonly used as a tool to investigate the role of specific proteins and enzymes in various diseases. N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been used to study Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease research, N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is used to induce Parkinson's-like symptoms in animal models. In Alzheimer's disease research, N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is used to study the effects of amyloid beta on neuronal function. In cancer research, N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is used to study the role of specific enzymes in cancer cell proliferation.

properties

Product Name

N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Molecular Formula

C26H24N2O2S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H24N2O2S/c1-19-25(21-13-7-4-8-14-21)27-26(31-19)28(22-15-9-10-16-23(22)30-2)24(29)18-17-20-11-5-3-6-12-20/h3-16H,17-18H2,1-2H3

InChI Key

BCFOMMFBMTWORH-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N(C2=CC=CC=C2OC)C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(N=C(S1)N(C2=CC=CC=C2OC)C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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